molecular formula C23H29N3O4S B4112093 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide

4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide

Cat. No. B4112093
M. Wt: 443.6 g/mol
InChI Key: XBRZHHNKOHWQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Mechanism of Action

4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 acts as a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is highly expressed in the brain and other tissues. Adenosine A2A receptors are involved in various physiological processes, including neurotransmission, inflammation, and immune response. By blocking the adenosine A2A receptor, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 modulates these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to have various biochemical and physiological effects, depending on the disease and the tissue involved. In Parkinson's disease, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to increase the release of dopamine in the striatum, which is the main target of dopaminergic neurons and is involved in motor function. In Huntington's disease, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to reduce the accumulation of mutant huntingtin protein in the brain, which is the main cause of neuronal dysfunction and death in this disease. In cancer, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine A2A receptor.

Advantages and Limitations for Lab Experiments

4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has several advantages for lab experiments, including its high potency and selectivity for the adenosine A2A receptor, its well-established synthesis method, and its extensive characterization in various disease models. However, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects on other adenosine receptors, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the study of 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261, including the development of more potent and selective adenosine A2A receptor antagonists, the optimization of the pharmacokinetic properties of 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261, and the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease, multiple sclerosis, and inflammatory disorders. Moreover, the elucidation of the molecular mechanisms underlying the therapeutic effects of 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 may provide new insights into the pathophysiology of these diseases and lead to the development of novel therapeutic strategies.

Scientific Research Applications

4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. In Parkinson's disease, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to improve motor function and reduce the severity of dyskinesia in animal models. In Huntington's disease, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in animal models. In cancer, 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been shown to inhibit the growth and metastasis of various cancer cell lines.

properties

IUPAC Name

4-(cyclohexylamino)-3-morpholin-4-ylsulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c27-23(25-20-9-5-2-6-10-20)18-11-12-21(24-19-7-3-1-4-8-19)22(17-18)31(28,29)26-13-15-30-16-14-26/h2,5-6,9-12,17,19,24H,1,3-4,7-8,13-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRZHHNKOHWQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.